Cas no 486997-74-4 (3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole)

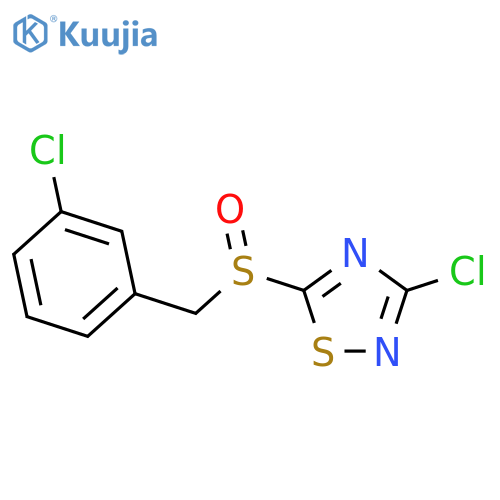

486997-74-4 structure

商品名:3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole

3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 化学的及び物理的性質

名前と識別子

-

- 3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole

- 3-Chloro-5-(3-chlorobenzyl sulphinyl)-1,2,4-thiadiazole

- 3-CHLORO-5-(3-CHLOROBENZYLSULFINYL)-1,2,4-

- 3-chloro-5-[(3-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole

- AC1LNZ4M

- AG-F-64593

- AGN-PC-00HNMG

- CTK4J0940

- FT-0644740

- KB-181694

- A827591

- DB-051573

- 486997-74-4

- MFCD03068921

- 3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole

- DTXSID50361012

- 3-chloro-5-[(3-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole;3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole

-

- MDL: MFCD03068921

- インチ: InChI=1S/C9H6Cl2N2OS2/c10-7-3-1-2-6(4-7)5-16(14)9-12-8(11)13-15-9/h1-4H,5H2

- InChIKey: QARQNSWDEYKKAC-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=NC(Cl)=NS1)CC2=CC=CC(Cl)=C2

計算された属性

- せいみつぶんしりょう: 291.93000

- どういたいしつりょう: 291.9298606g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 90.30000

- LogP: 4.01840

3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole セキュリティ情報

- ちょぞうじょうけん:(BD11496)

3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM520914-1g |

3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole |

486997-74-4 | 97% | 1g |

$*** | 2023-05-30 | |

| Ambeed | A307613-1g |

3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole |

486997-74-4 | 97% | 1g |

$660.00 | 2021-07-07 |

3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 関連文献

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

486997-74-4 (3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:486997-74-4)3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole

清らかである:99%

はかる:1g

価格 ($):594.0